molecular formula C13H11NO2S B1268237 1-(Benzylsulfanyl)-2-nitrobenzene CAS No. 22057-44-9

1-(Benzylsulfanyl)-2-nitrobenzene

Cat. No. B1268237
CAS RN: 22057-44-9
M. Wt: 245.3 g/mol
InChI Key: BNRRWFHXFMJHDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Benzylsulfanyl)-2-nitrobenzene, such as 1-Alkoxy-2-amino-4-nitrobenzenes, involves reduction processes in aqueous solutions, highlighting the reactive nature and versatility of nitrobenzene derivatives in various chemical environments (Blanksma, 2010). This indicates the potential pathways that can be explored for the synthesis of 1-(Benzylsulfanyl)-2-nitrobenzene.

Molecular Structure Analysis

The molecular structure and crystalline behavior of nitrobenzene derivatives are critical for understanding their chemical reactivity and physical properties. For instance, studies on crystal structures of similar compounds provide insights into the molecular conformation, packing, and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior of 1-(Benzylsulfanyl)-2-nitrobenzene in various conditions (Lynch & Mcclenaghan, 2003).

Chemical Reactions and Properties

The reactivity of 1-(Benzylsulfanyl)-2-nitrobenzene in chemical reactions is closely related to the presence of functional groups that can undergo various transformations. Research on the synthesis of isomeric compounds and their subsequent reactions provides a foundation for understanding the chemical behavior of nitrobenzene derivatives. The influence of substituents on the regioselectivity of reactions involving nitro groups is a key area of study, shedding light on the versatile chemistry of these compounds (Finogenov et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Benzylsulfanyl)-2-nitrobenzene, including its crystalline structure, melting point, and solubility, can be inferred from studies on related compounds. The analysis of these properties is crucial for applications in material science and organic synthesis. For instance, the crystal structure analysis provides insights into the stability and solubility characteristics of the compound, which are important for its handling and application in various chemical processes.

Chemical Properties Analysis

Understanding the chemical properties of 1-(Benzylsulfanyl)-2-nitrobenzene involves examining its reactivity with different reagents, its behavior under various chemical conditions, and the nature of its functional groups. Studies on similar compounds, such as their reactions under catalytic conditions and the formation of complexes, offer valuable information on the chemical versatility and potential applications of 1-(Benzylsulfanyl)-2-nitrobenzene (Wang & Li, 2016).

Scientific Research Applications

Preparation and Reduction

  • 1-(Benzylsulfanyl)-2-nitrobenzene derivatives, such as 1-alkoxy-2-amino-4-nitrobenzenes, can be prepared in aqueous solutions, providing a more economical process due to reduced use of alcohols (Blanksma, 2010).

Electrochemical Reduction

  • The compound plays a role in the electrochemical reduction of nitrobenzene and 4-nitrophenol, with studies revealing unique reduction mechanisms in ionic liquids (Silvester et al., 2006).

Photocatalytic Degradation

  • It is involved in photocatalytic degradation processes, such as in the oxidation of nitrobenzene in wastewater using Ag/Pb3O4 semiconductors under visible light irradiation (Chen & Liu, 2021).

Oxidation Processes

  • Oxidation of compounds including 1-benzylsulfanyl-4-nitrobenzene to corresponding sulfoxides using chlorine dioxide, showcasing high chemoselectivity, has been reported (Loginova et al., 2011).

Luminescent Metal-Organic Frameworks

  • Research shows its application in luminescent zinc-based metal–organic frameworks for sensitive detection of environmental pollutants like nitrobenzene (Xu et al., 2020).

Synthesis of Aniline and Other Products

  • It is fundamental in the petrochemical industry, particularly in the synthesis of aniline, dyes, synthetic rubber materials, rocket fuels, and pharmaceuticals (Agustriyanto et al., 2017).

Photoreaction Studies

  • Crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied, revealing insights into heterocycle formation (Takayama et al., 2003).

Computational Analysis

  • Computational calculations have been conducted on nitrobenzene and its derivatives, including structural optimizations and bond analysis (Maahury & Amos, 2022).

Environmental Applications

  • Its role in environmental applications is highlighted, such as in the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0) (Mantha et al., 2001).

Catalytic and Sensing Applications

Chemical Reaction Studies

  • Studies on the surface chemistry of nitrobenzene, including its adsorption and chemical reactions on silicon surfaces, are also crucial (Bocharov & Teplyakov, 2004).

Biochemical Applications

  • The crystal structure of nitrobenzene dioxygenase, vital for the biodegradation of nitrobenzene, has been elucidated, offering insights into biochemical applications (Friemann et al., 2005).

properties

IUPAC Name

1-benzylsulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRRWFHXFMJHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327290
Record name 1-(Benzylsulfanyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfanyl)-2-nitrobenzene

CAS RN

22057-44-9
Record name 1-(Benzylsulfanyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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